Trimethoprim-15N3
CAS No.:
Cat. No.: VC0205869
Molecular Formula: C₁₄H₁₈N¹⁵N₃O₃
Molecular Weight: 293.3
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₄H₁₈N¹⁵N₃O₃ |
|---|---|
| Molecular Weight | 293.3 |
Introduction
Chemical Structure and Properties
Trimethoprim-15N3 retains the core structure of trimethoprim while incorporating three 15N isotopes at specific positions within the molecule. The incorporation of these stable isotopes creates a compound that can be precisely tracked and analyzed through various analytical methods, particularly nuclear magnetic resonance (NMR) spectroscopy.
Molecular Characteristics
The chemical and physical properties of Trimethoprim-15N3 are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Name | 5-[(3,4,5-Trimethoxyphenyl)methyl]-2,4-pyrimidinediamine-15N3 |
| Molecular Formula | C14H18N15N3O3 |
| Molecular Weight | 327.23 g/mol |
| Catalog Number | BO-2335 |
| CAS Number | Not Available |
| Purity | >98% |
| Appearance | Not specified in available data |
The compound features a 2,4-diaminopyrimidine ring connected to a trimethoxybenzyl group, with the three nitrogen-15 isotopes incorporated into the pyrimidine ring structure . These positions are critical for the compound's binding to its target enzyme, dihydrofolate reductase (DHFR).
Isotopic Labeling Details
Nitrogen-15 (15N) is a stable isotope of nitrogen containing seven protons and eight neutrons, giving it an atomic mass of 15, compared to the more abundant nitrogen-14 with seven neutrons . This heavier isotope represents approximately 0.366% of naturally occurring nitrogen, making it relatively rare but ideal for isotopic labeling studies.
The strategic incorporation of 15N atoms into the trimethoprim molecule creates a compound that can be distinctly identified and tracked using various analytical techniques, particularly NMR spectroscopy, without altering its fundamental pharmacological properties.
Comparison with Standard Trimethoprim
Understanding the relationship between Trimethoprim-15N3 and conventional trimethoprim provides important context for appreciating the value of this isotopically labeled compound.
Structural Comparison
Standard trimethoprim has a molecular formula of C14H18N4O3 and a molecular weight of 290.3177 g/mol . The incorporation of three 15N isotopes in Trimethoprim-15N3 increases its molecular weight to 327.23 g/mol . This weight difference is precisely what would be expected from replacing three 14N atoms with 15N atoms (an increase of 3 atomic mass units).
Despite this mass difference, the chemical behavior and three-dimensional structure remain virtually identical, allowing Trimethoprim-15N3 to serve as an effective surrogate for studying the behavior of standard trimethoprim in various biological and chemical systems.
Pharmacological Properties
Like standard trimethoprim, Trimethoprim-15N3 acts as a reversible inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway . This enzyme normally catalyzes the conversion of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF), which is essential for the biosynthesis of nucleic acids and proteins in bacteria.
By inhibiting DHFR, trimethoprim disrupts bacterial DNA synthesis and protein production, ultimately leading to bacterial cell death. Trimethoprim binds with much stronger affinity to bacterial dihydrofolate reductase compared to its mammalian counterpart, allowing selective interference with bacterial biosynthetic processes .
Research Applications
Trimethoprim-15N3 serves as an important research tool across multiple scientific disciplines, offering unique advantages over non-labeled variants.
NMR Spectroscopy Studies
One of the most significant applications of Trimethoprim-15N3 is in nuclear magnetic resonance (NMR) spectroscopy studies. The 15N isotope has a nuclear spin of ½ and is NMR-active, allowing researchers to:
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Track specific nitrogen atoms during binding studies
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Determine protonation states of nitrogen atoms
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Measure hydrogen bonding interactions
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Study structural dynamics through temperature-dependent experiments
The 15N NMR spectra of bound Trimethoprim-15N3 can be obtained using polarization transfer pulse sequences, providing detailed information about drug-enzyme interactions that would be impossible to obtain with unlabeled compounds .
Metabolic Pathway Investigation
The distinct signature of 15N isotopes enables researchers to track the metabolic fate of trimethoprim in biological systems with high precision. This capability allows for:
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Identification of metabolites with excellent specificity
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Quantification of drug distribution across different tissues
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Analysis of excretion patterns
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Elucidation of potential metabolic transformations
These types of studies are crucial for understanding drug pharmacokinetics and improving drug design and delivery.
Analytical Reference Standards
As a well-characterized isotopically labeled compound, Trimethoprim-15N3 serves as a valuable analytical reference standard for:
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Mass spectrometry analysis
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Quantitative pharmacokinetic studies
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Method validation in analytical chemistry
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Internal standardization in complex biological matrices
The high purity (>98%) of commercially available Trimethoprim-15N3 makes it suitable for these precision analytical applications .
Significant Research Findings
Several important research findings have emerged from studies utilizing Trimethoprim-15N3, particularly regarding drug-enzyme interaction mechanisms.
Binding Studies with Dihydrofolate Reductase
Research using [1,3,2-amino-15N3]-trimethoprim in studies with Lactobacillus casei dihydrofolate reductase has provided detailed insights into the binding mechanism of this important antibiotic. Key findings include:
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The 15N chemical shifts and 1H-15N spin-coupling constants unambiguously demonstrate that the drug is protonated on N1 when bound to the enzyme
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The N1-proton resonance in the complex has been specifically assigned using the 15N-enriched molecule
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Temperature-dependent studies of the linewidth of this resonance have revealed the rate of exchange of this proton with the solvent: approximately 160 ± 10 S-1 at 313 K
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The activation energy for this exchange process was determined to be 75 (±9) kJ × mol-1
These findings are significant because they demonstrate that the proton exchange rate is considerably faster than the dissociation rate of the drug from the complex, indicating local fluctuations in the structure of the enzyme-drug complex .
Protonation and Hydrogen-Bonding Patterns
The strategic 15N labeling has enabled researchers to investigate protonation states and hydrogen bonding patterns when trimethoprim is bound to DHFR. These studies have revealed:
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The exact position of protonation in the bound drug
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The nature and strength of hydrogen bonds formed between the drug and enzyme
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The dynamics of these interactions under varying conditions
This information is valuable for understanding both the mechanism of action and potential resistance mechanisms that might develop in bacteria.
Synthesis Considerations
While the search results don't provide detailed synthesis protocols specifically for Trimethoprim-15N3, we can examine the general approaches to synthesizing such isotopically labeled compounds.
General Synthetic Approaches
The synthesis of Trimethoprim-15N3 typically requires starting with appropriately 15N-labeled precursors that will contribute the labeled nitrogen atoms to the pyrimidine ring. The synthesis likely follows pathways similar to those used for producing standard trimethoprim, with modifications to accommodate the isotopically enriched starting materials.
For example, the synthesis of pyrimidine-based compounds often involves the reaction of N,N-binucleophilic reagents with appropriate precursors, as seen in related synthetic approaches for pyrimidine derivatives .
Purification and Quality Control
High-purity Trimethoprim-15N3 (>98% pure) is essential for research applications, particularly those involving sensitive analytical techniques. Purification processes typically include chromatographic methods to ensure both chemical purity and isotopic enrichment. Quality control generally involves verification of isotopic incorporation using mass spectrometry and NMR techniques.
Related Isotopically Labeled Compounds
Trimethoprim-15N3 belongs to a broader family of isotopically labeled compounds used in research. Other examples of nitrogen-15 labeled compounds include:
These compounds share the common feature of incorporating stable nitrogen-15 isotopes at specific positions to enable tracking and analysis in various biochemical and pharmaceutical studies.
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